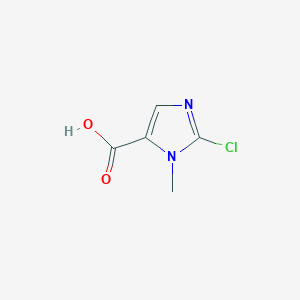

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYIPIZQODQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698509 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869002-61-9 | |

| Record name | 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets. For instance, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system.

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The binding of this compound to these metal ions can either inhibit or enhance the enzyme’s activity, depending on the nature of the interaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting or activating these kinases, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under recommended storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of organic substances. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity, influencing its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. It belongs to the imidazole family, which is known for its ability to interact with various biological targets, making it a candidate for pharmaceutical applications.

- Molecular Formula : CHClNO

- Molecular Weight : 160.56 g/mol

- Structure : Contains a chloro group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where imidazole derivatives are known to modulate enzyme functions.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are critical for cellular functions .

Biological Activities

The compound exhibits a broad spectrum of biological activities, including but not limited to:

- Antimicrobial Activity : Studies have shown varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria. However, some derivatives have demonstrated limited efficacy in vitro against specific strains .

- Antiviral Properties : Similar compounds in the imidazole class have been evaluated for their potential against viral infections, particularly HIV. The mechanism often involves disruption of viral replication processes .

- Anticancer Effects : Research indicates that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Limited activity against MSSA, MRSA | |

| Antiviral | Potential inhibition of HIV replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results showed that while some derivatives had significant zones of inhibition against clinical isolates, others displayed minimal activity. Specifically, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, revealing the need for further optimization to enhance potency .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its bioavailability. However, toxicity assessments indicate potential skin and eye irritation upon exposure . These factors are crucial when considering therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid exhibits a range of biological activities, making it a candidate for drug development. Its structure allows it to interact with various biological targets, influencing cellular processes.

Biological Activities

- Antimicrobial Properties: Studies indicate that imidazole derivatives can inhibit bacterial growth. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .

- Antiviral Activity: The compound's ability to inhibit key enzymes involved in viral replication positions it as a potential antiviral agent. Research has demonstrated that certain imidazole derivatives can effectively disrupt the HIV-1 integrase activity, suggesting similar potential for this compound .

Enzyme Interaction Studies

The compound's electrophilic nature allows it to bind to various enzymes, influencing their activity. This characteristic is crucial for understanding its mechanism of action in biochemical pathways.

Case Study: Enzyme Binding

In vitro studies have shown that this compound can interact with metalloenzymes, potentially enhancing or inhibiting their catalytic functions. Such interactions are vital for developing enzyme inhibitors or activators for therapeutic purposes .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including:

- Chlorination of Imidazole Derivatives: This method introduces the chloro group while maintaining the integrity of the imidazole ring.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carboxylation reactions involving suitable precursors .

Applications in Drug Design

As a bioisostere for carboxylic acids, this compound can be utilized in drug design to modify pharmacokinetic properties while retaining biological activity. Its structural similarity to other bioactive compounds enables its use in developing new therapeutic agents targeting various diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for drug discovery and agrochemical development.

Common Reagents & Conditions :

-

Amines : React in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

-

Thiols : Require bases like K₂CO₃ in acetonitrile.

-

Alkoxides : Utilize NaH as a base in THF.

Example Reaction :

Applications :

-

Synthesis of antimicrobial agents via substitution with sulfonamide groups .

-

Preparation of antiviral intermediates through coupling with heterocyclic amines .

Carboxylic Acid Derivitization

The carboxylic acid group participates in esterification, amidation, and decarboxylation.

Esterification

Reagents : Thionyl chloride (SOCl₂) followed by methanol or other alcohols .

Product : Methyl 2-chloro-1-methyl-1H-imidazole-5-carboxylate (yield: 85–92%).

Amidation

Conditions :

Example :

Decarboxylation

Conditions : Heating under acidic (H₂SO₄) or basic (Cu/quinoline) conditions .

Product : 2-Chloro-1-methylimidazole (used in coordination chemistry) .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, though this requires strong reducing agents.

Reagents :

-

LiAlH₄ : In anhydrous THF at 0°C to room temperature.

-

BH₃·THF : Selective reduction with milder conditions.

Product : 2-Chloro-1-methyl-1H-imidazole-5-methanol (yield: 60–75%).

Metal Coordination

The imidazole ring acts as a ligand, forming complexes with transition metals.

Examples :

-

Platinum(II) complexes : Synthesized using K₂PtCl₄ in aqueous ethanol.

-

Zinc(II) complexes : Formed with Zn(NO₃)₂ in methanol, used in catalytic applications .

Applications : Anticancer agents and catalysts .

Oxidation Reactions

The imidazole ring can undergo oxidation, though this is less common due to stability concerns.

Reagents :

-

KMnO₄ : In acidic conditions for ring cleavage.

-

H₂O₂/Fe²⁺ : Generates hydroxylated derivatives.

Comparative Reaction Table

Research Findings

-

Antimicrobial Activity : Substitution with sulfonamide groups yielded compounds tested against S. aureus (MIC: 0.025 mg/mL) and E. coli (MIC: 0.0195 mg/mL) .

-

Antiviral Potential : Amide derivatives showed 45% inhibition of HIV-1 integrase at 100 µM .

-

Thermal Stability : Decarboxylation occurs at 150°C under vacuum, forming stable imidazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogenation and Functional Groups

1-Methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0)

- Structural Difference : Lacks the chlorine atom at the 2-position.

- Properties : Higher melting point (247–248°C ) compared to the chlorinated analog, likely due to stronger hydrogen bonding in the absence of electron-withdrawing chlorine .

- Applications : Used as a precursor for synthesizing amides and esters, similar to the target compound but with altered electronic properties .

Methyl 1H-imidazole-5-carboxylate (CAS: 17325-26-7)

- Structural Difference : Carboxylic acid group replaced by a methyl ester.

- Reactivity : The ester group is less polar and more hydrolytically stable than the carboxylic acid, making it suitable for lipophilic drug intermediates .

- Similarity Score : 0.91 , indicating high structural overlap with the target compound .

1-Ethyl-1H-imidazole-5-carboxylic acid (CAS: 71925-11-6)

Halogenated Derivatives

2-Chloro-1-methyl-1H-imidazole (CAS: N/A)

- Structural Difference : Lacks the carboxylic acid group at the 5-position.

- Properties : Reduced polarity and acidity, limiting its utility in reactions requiring hydrogen-bonding interactions .

- Similarity Score : 0.56 , reflecting significant functional group divergence .

1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS: 343569-06-2)

Data Tables

Table 1: Physical and Chemical Properties

Preparation Methods

Step 1: Cyclization via Chloroacetyl Chloride

- Starting material: 3-amino-4-methylamino benzoic acid hydrochloride

- Reagents: Chloroacetyl chloride

- Solvent: DMF (dimethylformamide), sometimes mixed with acetonitrile or ethyl acetate

- Conditions: Slowly warmed to 50 °C, reacted for 2 hours

- Process: The chloroacetyl chloride reacts with the amino groups, inducing cyclization to form the imidazole ring with a 2-chloromethyl substituent.

- Isolation: Addition of ethyl acetate or acetonitrile to precipitate the hydrochloride salt, followed by neutralization with 3N NaOH to pH 4–5 to isolate the free acid.

- Yield and Purity: 85.5–87.7% yield, purity >99%

- Analytical data: LC-MS m/e = 224.04 confirms molecular weight

| Parameter | Details |

|---|---|

| Starting material | 3-amino-4-methylamino benzoic acid hydrochloride (61.2 g) |

| Chloroacetyl chloride | 30 mL (molar ratio 0.9–2:1) |

| Solvent | DMF (400 mL), optionally acetonitrile (200 mL) or ethyl acetate (400 mL) |

| Temperature | 50 °C |

| Reaction time | 2 hours |

| Yield | 85.5–87.7% |

| Purity | 99.21–99.29% |

Step 2: Conversion to Acyl Chloride (Chlorination)

- Reagents: Oxalyl chloride, sulfur oxychloride, or chloroformic esters

- Solvent: Methylene dichloride, ethylene dichloride, ethyl acetate, or acetonitrile

- Conditions: 0–100 °C, preferably 15–20 °C for 0.5–2 hours

- Purpose: Converts the carboxylic acid group to the corresponding acyl chloride, facilitating further condensation reactions.

Step 3: Condensation Reaction

- Reagents: 3-(pyridine-2-yl) alanine ethyl ester

- Solvent: Organic solvents such as ethyl acetate, acetonitrile, DMF, or methanamide

- Conditions: 0–80 °C, preferably 15–20 °C for 1–2 hours

- Outcome: Formation of the final intermediate useful for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with chloroacetyl chloride (Patent CN104003977A) | 3-amino-4-methylamino benzoic acid hydrochloride | Chloroacetyl chloride, DMF, NaOH | 50 °C, 2 h; pH adjustment 4–5 | 85.5–87.7 | Industrial scale, high purity |

| Acyl chloride formation | 2-chloromethyl-1-methyl-imidazole-5-carboxylic acid | Oxalyl chloride or SOCl2 | 15–20 °C, 0.5–2 h | Not specified | Prepares reactive intermediate |

| Condensation with amino ester | 2-chloromethyl-1-methyl-imidazole-5-formyl chloride | 3-(pyridine-2-yl) alanine ethyl ester | 15–20 °C, 1–2 h | Not specified | Forms advanced intermediate |

| One-pot heterocyclization | Amino-substituted benzoate + aldehyde | Sodium dithionite, DMSO | Reflux or mild heating | Moderate | Alternative, fewer steps, less reported |

Research Findings and Practical Considerations

The patented method offers a scalable, cost-effective synthesis with straightforward unit operations and low equipment demands, making it suitable for industrial production.

Reaction monitoring by HPLC ensures high conversion and product purity.

The choice of solvent in cyclization and chlorination steps affects product isolation and purity; mixtures of DMF, acetonitrile, and ethyl acetate are preferred.

Temperature control is critical, especially during chlorination with oxalyl chloride or sulfur oxychloride, to avoid side reactions.

The molar ratios of reagents are optimized to maximize yield and minimize residual starting materials.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-methyl-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Routes :

- Imidazole Core Formation : Start with glyoxal, formaldehyde, and methylamine under acidic conditions to form the imidazole ring. Chlorination at the 2-position can be achieved using POCl₃ or SOCl₂, followed by carboxylation at the 5-position via a Friedel-Crafts acylation or metal-catalyzed carbonylation .

- Alternative Pathway : Begin with pre-functionalized imidazole derivatives, such as ethyl 1-methyl-1H-imidazole-5-carboxylate (), and perform hydrolysis to the carboxylic acid, followed by regioselective chlorination .

- Optimization : Use design of experiments (DOE) to test variables like temperature (e.g., 80–120°C for chlorination), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for carbonylation). Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the methyl group at δ ~3.70 ppm, a downfield-shifted proton for the chloro-substituted imidazole (δ ~7.50 ppm), and a carboxylic acid proton at δ ~12.5 ppm (broad). ¹³C NMR will confirm the carboxylate carbon at δ ~165 ppm .

- Mass Spectrometry : ESI-MS in negative mode should give [M−H]⁻ at m/z 174.5 (C₅H₅ClN₂O₂⁻) with isotopic peaks confirming chlorine .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.5 min in 70:30 acetonitrile/water (0.1% TFA) .

Q. What are the key stability considerations for storage and handling?

Methodological Answer:

- Stability Profile :

- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) can identify decomposition products (e.g., loss of Cl⁻ via hydrolysis, detected by ion chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction regioselectivity during chlorination?

Methodological Answer:

- Case Study : If chlorination yields a mixture of 2- and 4-chloro isomers (common in imidazole chemistry), use computational modeling (DFT at B3LYP/6-31G* level) to predict electrophilic substitution preferences. Validate with NOESY NMR to confirm spatial proximity of substituents .

- Experimental Validation : Perform kinetic studies under varying temperatures. Lower temperatures (0–25°C) may favor thermodynamic control (2-position), while higher temperatures (80°C) drive kinetic products .

Q. What advanced techniques enable quantification of trace impurities in synthesis?

Methodological Answer:

- LC-MS/MS : Use a triple quadrupole system in MRM mode to detect by-products (e.g., di-chlorinated derivatives at m/z 209.0) with LOD <0.1% .

- X-ray Crystallography : Resolve ambiguous structural assignments (e.g., carboxylate vs. ester intermediates) using single-crystal diffraction (CCDC deposition recommended) .

Q. How does the chloro-substituent influence biological activity in enzyme inhibition assays?

Methodological Answer:

- Case Study : The electron-withdrawing Cl group enhances hydrogen bonding with target enzymes (e.g., cytochrome P450). Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with in vitro assays:

Q. What strategies mitigate side reactions during carboxylation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.